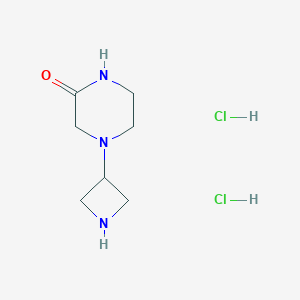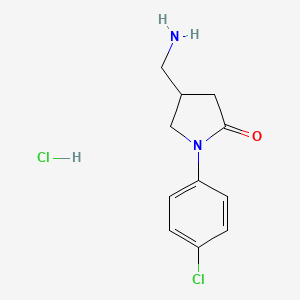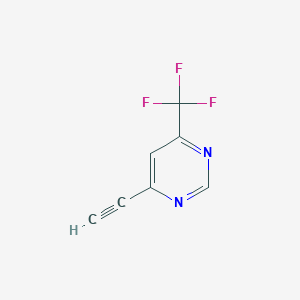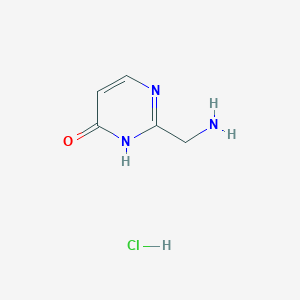![molecular formula C7H7N3O2 B1449797 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 35258-88-9](/img/structure/B1449797.png)
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Descripción general
Descripción
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
Antitumor Activity
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one and its derivatives have been explored for their potential in cancer treatment. Research has shown that derivatives of this compound exhibit inhibitory activities against various cancer cell lines. For instance, specific derivatives have displayed significant potency against cancer cell lines such as H460, B16F10, and A549, suggesting their potential as agents in the treatment of FGFR1-mediated cancers (Ye et al., 2015).
Supramolecular Chemistry
The compound has applications in the field of supramolecular chemistry. Studies involving its derivatives have led to the synthesis of complexes with interesting binding behaviors. These studies contribute to the understanding of molecular interactions and the design of new molecular assemblies (Maldonado et al., 2009).
Antibacterial Activity
Derivatives of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one have been evaluated for antibacterial activities. Research has demonstrated that these compounds show effectiveness against various strains of bacteria, indicating their potential in developing new antibacterial agents (Sączewski et al., 2014).
Ricin Inhibition
Some derivatives have been shown to inhibit ricin, a potent toxin. This highlights the potential of these compounds in the development of antidotes or protective agents against biological toxins (Mandal et al., 2008).
Anticonvulsant and Antidepressant Activities
Research into pyrido[2,3-d]pyrimidine derivatives, related to the compound , has shown potential in the treatment of neurological disorders. These derivatives have exhibited significant anticonvulsant and antidepressant activities in pharmacological evaluations (Zhang et al., 2016).
Propiedades
IUPAC Name |
3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPZCSHXAGWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)




![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)
![2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1449725.png)
![3-(2-aminoethyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1449726.png)





